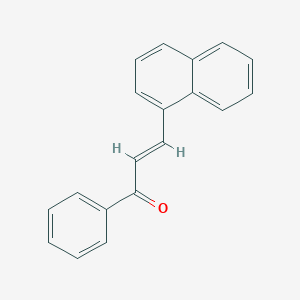
2-Propen-1-one, 3-(1-naphthalenyl)-1-phenyl-
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-Propen-1-one, 3-(1-naphthalenyl)-1-phenyl-, also known as β-naphthylstyrene ketone, is a chemical compound that has gained attention in the scientific community due to its potential applications in various fields. This compound is a yellowish powder that is insoluble in water but soluble in organic solvents.
作用机制
The mechanism of action of 2-Propen-1-one, 3-(1-naphthalenyl)-1-phenyl- varies depending on its application. In OLEDs and OPVs, this compound acts as a hole transport material, facilitating the movement of positive charges. In anticancer therapy, this compound induces apoptosis in cancer cells by activating the caspase cascade and inhibiting the activity of anti-apoptotic proteins. In PDT, this compound generates reactive oxygen species upon exposure to light, leading to the destruction of cancer cells. In metal ion detection, this compound binds to metal ions, leading to a change in its fluorescence properties.
生化和生理效应
The biochemical and physiological effects of 2-Propen-1-one, 3-(1-naphthalenyl)-1-phenyl- have been studied in vitro and in vivo. In vitro studies have shown that this compound exhibits cytotoxicity towards various cancer cell lines, including breast cancer, lung cancer, and colon cancer. In vivo studies have shown that this compound has low toxicity and good biocompatibility, making it a promising candidate for biomedical applications.
实验室实验的优点和局限性
The advantages of using 2-Propen-1-one, 3-(1-naphthalenyl)-1-phenyl- in lab experiments include its high purity, stability, and ease of synthesis. However, the limitations of using this compound include its low solubility in water and its potential toxicity towards living organisms.
未来方向
There are several future directions for the research on 2-Propen-1-one, 3-(1-naphthalenyl)-1-phenyl-. One direction is the development of new synthesis methods that can improve the yield and purity of this compound. Another direction is the investigation of its potential applications in other fields, such as sensing and catalysis. Furthermore, the development of new derivatives of this compound with improved properties and lower toxicity is also an area of interest for future research.
合成方法
The synthesis of 2-Propen-1-one, 3-(1-naphthalenyl)-1-phenyl- can be achieved through various methods. One of the commonly used methods is the Claisen-Schmidt condensation reaction, which involves the condensation of benzaldehyde and β-naphthyl methyl ketone in the presence of a base catalyst.
科学研究应用
2-Propen-1-one, 3-(1-naphthalenyl)-1-phenyl- has been extensively studied for its potential applications in various fields. In the field of organic electronics, this compound has been used as a building block for the synthesis of organic light-emitting diodes (OLEDs) and organic photovoltaic cells (OPVs). In the field of medicinal chemistry, this compound has been investigated for its potential as an anticancer agent and a photosensitizer for photodynamic therapy (PDT). In addition, this compound has also been used as a fluorescent probe for the detection of metal ions.
属性
CAS 编号 |
42299-49-0 |
|---|---|
产品名称 |
2-Propen-1-one, 3-(1-naphthalenyl)-1-phenyl- |
分子式 |
C19H14O |
分子量 |
258.3 g/mol |
IUPAC 名称 |
(E)-3-naphthalen-1-yl-1-phenylprop-2-en-1-one |
InChI |
InChI=1S/C19H14O/c20-19(17-8-2-1-3-9-17)14-13-16-11-6-10-15-7-4-5-12-18(15)16/h1-14H/b14-13+ |
InChI 键 |
DUXOKTVNGKSFTK-BUHFOSPRSA-N |
手性 SMILES |
C1=CC=C(C=C1)C(=O)/C=C/C2=CC=CC3=CC=CC=C32 |
SMILES |
C1=CC=C(C=C1)C(=O)C=CC2=CC=CC3=CC=CC=C32 |
规范 SMILES |
C1=CC=C(C=C1)C(=O)C=CC2=CC=CC3=CC=CC=C32 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



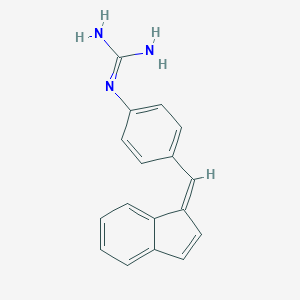
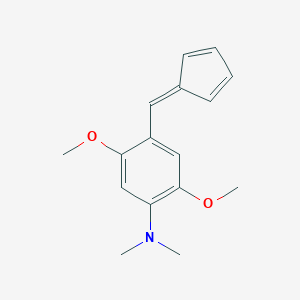
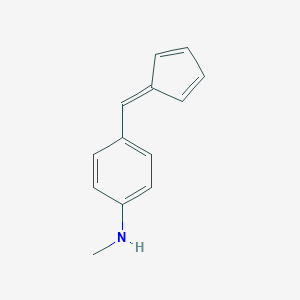
![N-[4-[(E)-inden-1-ylidenemethyl]phenyl]acetamide](/img/structure/B182654.png)
![4-[(E)-inden-1-ylidenemethyl]-N-methylaniline](/img/structure/B182655.png)
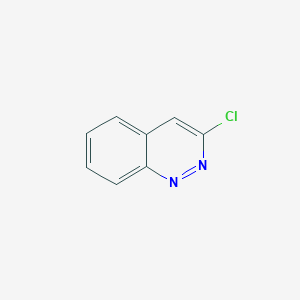
![5-Ethylbenzo[d]oxazol-2(3H)-one](/img/structure/B182658.png)
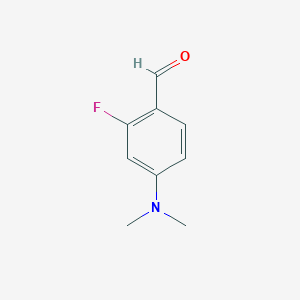
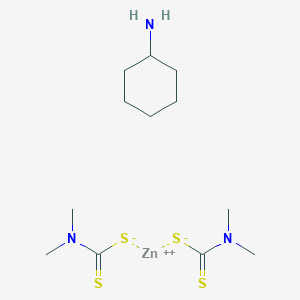
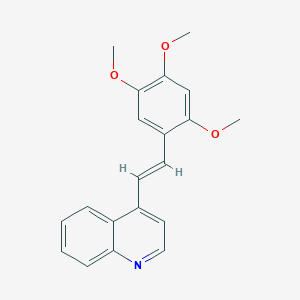
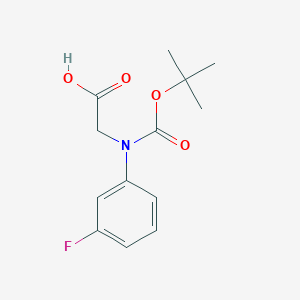
![4-[(E)-2-(2,4-dimethoxyphenyl)ethenyl]quinoline](/img/structure/B182666.png)
![4-[(E)-2-(4-methoxyphenyl)ethenyl]quinoline](/img/structure/B182667.png)
![4-[2-(2-Methoxyphenyl)ethenyl]quinoline](/img/structure/B182668.png)